molecular formula C15H16O B8523529 2-Benzyl-4-ethylphenol CAS No. 61516-21-0

2-Benzyl-4-ethylphenol

Cat. No.: B8523529
CAS No.: 61516-21-0
M. Wt: 212.29 g/mol
InChI Key: WCHGZXILWXVPLO-UHFFFAOYSA-N
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Description

2-Benzyl-4-ethylphenol is a phenolic compound featuring a benzyl group at the 2-position and an ethyl group at the 4-position of the benzene ring. Phenolic compounds with alkyl or aryl substituents are widely studied for applications in organic synthesis, material science, and pharmaceuticals due to their electronic and steric effects .

Properties

CAS No.

61516-21-0

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

2-benzyl-4-ethylphenol

InChI

InChI=1S/C15H16O/c1-2-12-8-9-15(16)14(10-12)11-13-6-4-3-5-7-13/h3-10,16H,2,11H2,1H3

InChI Key

WCHGZXILWXVPLO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

2-tert-Butyl-4-ethylphenol (CAS 96-70-8)

Structural Similarities and Differences :

  • Substituents : Replaces the benzyl group with a bulkier tert-butyl group at the 2-position while retaining the 4-ethyl group.
  • Molecular Formula : C₁₂H₁₈O (molecular weight: 178.27 g/mol) .
  • Impact of Substituents: The tert-butyl group introduces significant steric hindrance, reducing reactivity in electrophilic substitution reactions compared to the benzyl group.

4-Ethylphenol (CAS 123-07-9)

Simpler Homolog :

  • Structure: Lacks the 2-benzyl group, containing only a 4-ethyl substituent on the phenol ring.
  • Molecular Formula : C₈H₁₀O (molecular weight: 122.16 g/mol) .
  • Key Differences: Reduced steric bulk and lower molecular weight compared to 2-benzyl-4-ethylphenol. Higher volatility and solubility in polar solvents due to the absence of the hydrophobic benzyl group. Applications: Commonly used as a flavoring agent and in microbial studies due to its simpler structure .

4-Benzyloxy Phenol and Derivatives

Functional Group Variation :

  • 4-Benzyloxy Phenol: Features a benzyloxy (-O-benzyl) group at the 4-position instead of ethyl.
  • Reactivity: The electron-donating benzyloxy group activates the aromatic ring toward electrophilic substitution, contrasting with the electron-donating ethyl group in 2-benzyl-4-ethylphenol .
  • Derivatives: Compounds like 4-benzyloxybenzaldehyde (CAS 4209-94-3) and 2-(4-benzyloxyphenyl)ethanol highlight the versatility of benzyloxy groups in synthesizing intermediates for pharmaceuticals or polymers .

2-(3-(Benzyloxy)-4-methoxyphenyl)acetic Acid (CAS 5487-33-2)

Functionalized Analog :

  • Structure : Combines benzyloxy and methoxy groups on the aromatic ring with an acetic acid side chain.
  • Applications : The carboxylic acid group enables conjugation reactions, making it useful in drug design (e.g., NSAID derivatives) .
  • Contrast with 2-Benzyl-4-ethylphenol: The acetic acid moiety introduces polarity, enhancing water solubility and biological activity .

Data Table: Comparative Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
2-Benzyl-4-ethylphenol C₁₅H₁₆O 212.29 (theoretical) 2-benzyl, 4-ethyl Hypothesized use in antioxidants
2-tert-Butyl-4-ethylphenol C₁₂H₁₈O 178.27 2-tert-butyl, 4-ethyl Polymer stabilizers, antioxidants
4-Ethylphenol C₈H₁₀O 122.16 4-ethyl Flavoring agent, microbial studies
4-Benzyloxy phenol C₁₃H₁₂O₂ 200.23 4-benzyloxy Pharmaceutical intermediates
2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid C₁₆H₁₆O₄ 272.29 3-benzyloxy, 4-methoxy, acetic acid Drug conjugation, anti-inflammatory agents

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